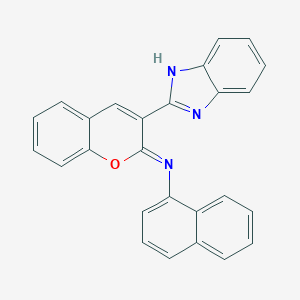
3-(1H-benzimidazol-2-il)-N-naftalen-1-ilcromen-2-imina
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(1H-benzimidazol-2-yl)-N-naphthalen-1-ylchromen-2-imine is a complex organic compound that features a benzimidazole moiety fused with a naphthalene and chromen-2-imine structure. This compound is part of a broader class of heterocyclic compounds known for their diverse biological activities and applications in various fields of science and industry.
Aplicaciones Científicas De Investigación
3-(1H-benzimidazol-2-yl)-N-naphthalen-1-ylchromen-2-imine has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as an antimicrobial, antiviral, and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique structural properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-benzimidazol-2-yl)-N-naphthalen-1-ylchromen-2-imine typically involves the condensation of 1,2-diaminobenzene with naphthaldehyde, followed by cyclization with chromen-2-imine under specific reaction conditions. The reaction is usually carried out in the presence of a catalyst such as acetic acid or a Lewis acid like zinc chloride, under reflux conditions to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and advanced purification techniques such as column chromatography and recrystallization are common to achieve high purity levels required for various applications.
Análisis De Reacciones Químicas
Types of Reactions
3-(1H-benzimidazol-2-yl)-N-naphthalen-1-ylchromen-2-imine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other substituents under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Acetic acid, zinc chloride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce amine derivatives. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
Mecanismo De Acción
The mechanism of action of 3-(1H-benzimidazol-2-yl)-N-naphthalen-1-ylchromen-2-imine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and disrupting cellular processes. For example, it may inhibit DNA synthesis by binding to DNA polymerase or interfere with signal transduction pathways by targeting kinases.
Comparación Con Compuestos Similares
Similar Compounds
Benzimidazole derivatives: Compounds like 1H-benzimidazole and its derivatives share a similar core structure but differ in their substituents and biological activities.
Naphthalene derivatives: Compounds such as naphthalene-1-amine and naphthalene-2-amine have similar naphthalene moieties but lack the benzimidazole and chromen-2-imine components.
Chromen derivatives: Compounds like chromen-2-one and chromen-4-one share the chromen structure but differ in their functional groups and overall properties.
Uniqueness
3-(1H-benzimidazol-2-yl)-N-naphthalen-1-ylchromen-2-imine is unique due to its combination of benzimidazole, naphthalene, and chromen-2-imine moieties, which confer distinct chemical and biological properties. This unique structure allows it to interact with a wide range of molecular targets, making it a versatile compound for various applications.
Propiedades
IUPAC Name |
3-(1H-benzimidazol-2-yl)-N-naphthalen-1-ylchromen-2-imine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H17N3O/c1-3-11-19-17(8-1)10-7-14-21(19)29-26-20(16-18-9-2-6-15-24(18)30-26)25-27-22-12-4-5-13-23(22)28-25/h1-16H,(H,27,28) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXGMIBODZZYKIZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2N=C3C(=CC4=CC=CC=C4O3)C5=NC6=CC=CC=C6N5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H17N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-acetyl-3-(4-acetylphenyl)iminobenzo[f]chromene-2-carboxamide](/img/structure/B444588.png)
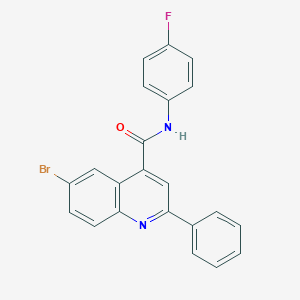
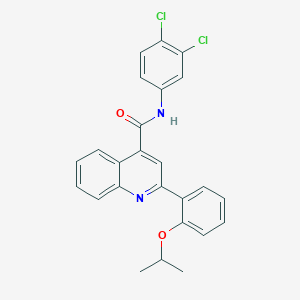
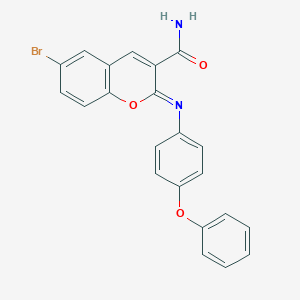
![N~3~-(2-FLUOROPHENYL)-2-[(4-METHOXYPHENYL)IMINO]-2H-CHROMENE-3-CARBOXAMIDE](/img/structure/B444599.png)
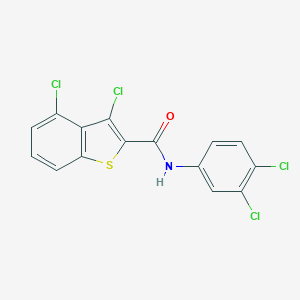
![(2Z)-N-acetyl-6-chloro-2-[(2-methylphenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B444603.png)
![Ethyl 2-[(3,6-dichloro-1-benzothiophene-2-carbonyl)amino]-4-(4-fluorophenyl)thiophene-3-carboxylate](/img/structure/B444606.png)
![(2Z)-N-acetyl-8-ethoxy-2-[(3-methylphenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B444609.png)
![Methyl 2-{[(2-chlorophenoxy)acetyl]amino}-4-(4-methoxyphenyl)-5-methyl-3-thiophenecarboxylate](/img/structure/B444611.png)
![Methyl 2-({[3-(2-chloro-6-fluorophenyl)-5-methyl-4-isoxazolyl]carbonyl}amino)-4-(4-ethylphenyl)-5-methyl-3-thiophenecarboxylate](/img/structure/B444612.png)
![(2Z)-N-ACETYL-2-[(NAPHTHALEN-1-YL)IMINO]-6-NITRO-2H-CHROMENE-3-CARBOXAMIDE](/img/structure/B444614.png)
![10-(1-Methylethylidene)-4-(1,3-thiazol-2-yl)-4-azatricyclo[5.2.1.0~2,6~]decane-3,5-dione](/img/structure/B444615.png)
![Ethyl 2-[(cyclobutylcarbonyl)amino]-4-(3,4-dimethylphenyl)-3-thiophenecarboxylate](/img/structure/B444616.png)
